1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-3-(1,1-dimethylethyl)-4-methylene-
Overview
Description
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-3-(1,1-dimethylethyl)-4-methylene- is a synthetic compound that has gained significant attention in scientific research due to its potential applications in drug development.
Scientific Research Applications
Cycloaddition and Molecular Structure
1-Oxa-3,8-diazaspiro derivatives have been synthesized using a stereospecific [3+2] 1,3-cycloaddition process involving 3-methylene azetidin-2-ones and nitrones. The resultant compounds exhibit varied envelope conformations of the isoxazolidine rings, leading to different substituent positions. This synthesis method highlights the chemical flexibility and structural diversity of these compounds, potentially useful in material science and pharmaceuticals (Chiaroni et al., 2000).
Key Intermediates in Pharmaceutical Synthesis
The chemical moiety has been identified as a crucial intermediate in the synthesis of certain neuroleptic agents like Fluspirilen and Penfluridol. These agents are part of a broader class of pharmaceuticals with a 4,4-bis(p-fluorophenyl)butyl group attached to a nitrogen atom, showcasing the compound's significance in the development of therapeutic drugs (Botteghi et al., 2001).
Molecular Arrangements and Crystallography
The molecule's derivatives have been studied for their molecular arrangements and crystal structures. Such studies have provided insights into the role of substituents in supramolecular arrangements, essential for understanding the compound's behavior in various states and potential applications in crystal engineering and design of new materials (Graus et al., 2010).
Anti-viral Properties
Certain derivatives of this compound class have shown promising results in inhibiting human coronavirus, indicating potential applications in antiviral drug development. The specificity of these compounds against coronaviruses over other viruses like the influenza virus further highlights their potential in targeted antiviral therapies (Apaydın et al., 2019).
Safety in Food Contact Materials
The compound's derivatives have been evaluated for their safety in food contact materials. The assessments ensure that their use is not of safety concern for consumers, demonstrating the compound's utility in food packaging and storage applications, contributing to consumer health and product longevity (Flavourings, 2012).
properties
IUPAC Name |
8-[4,4-bis(4-fluorophenyl)butyl]-3-tert-butyl-4-methylidene-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34F2N2O2/c1-20-28(34-26(33)32(20)27(2,3)4)15-18-31(19-16-28)17-5-6-25(21-7-11-23(29)12-8-21)22-9-13-24(30)14-10-22/h7-14,25H,1,5-6,15-19H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRYIDMZALXALS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C)C2(CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60158511 | |
Record name | 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-3-(1,1-dimethylethyl)-4-methylene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60158511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-3-(1,1-dimethylethyl)-4-methylene- | |
CAS RN |
134069-68-4 | |
Record name | 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-3-(1,1-dimethylethyl)-4-methylene- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134069684 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-3-(1,1-dimethylethyl)-4-methylene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60158511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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